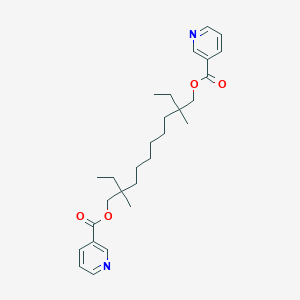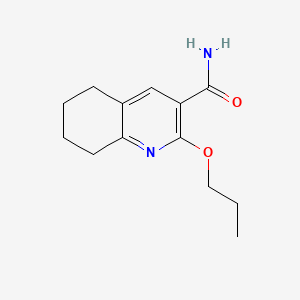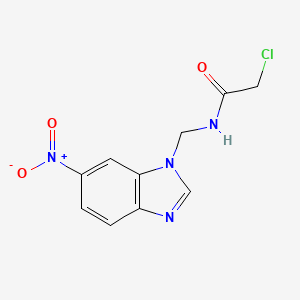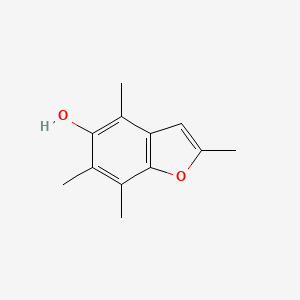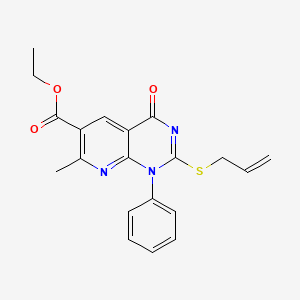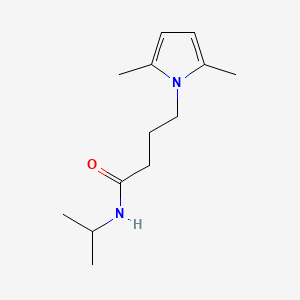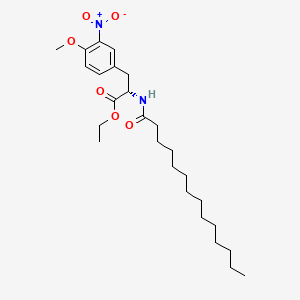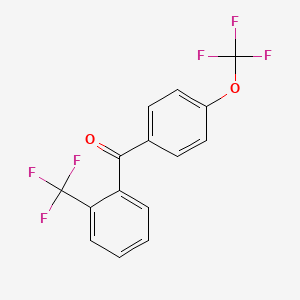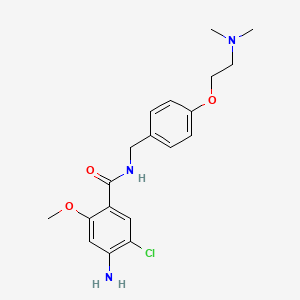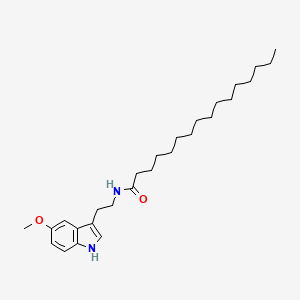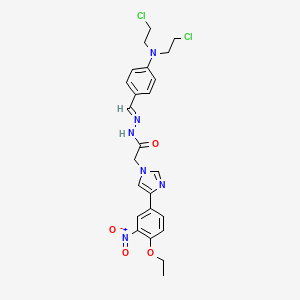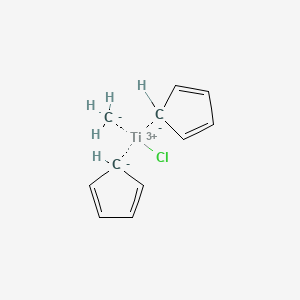
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) is an organometallic compound that belongs to the class of metallocenes. It features a titanium center coordinated to two cyclopentadienyl ligands, a chlorine atom, and a methyl group. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst and reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) typically involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide, followed by the introduction of a methyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The general reaction scheme is as follows:
TiCl4+2CpMgBr→Cp2TiCl2+2MgBrCl
Cp2TiCl2+CH3MgBr→Cp2TiCl(CH3)+MgBrCl
Industrial Production Methods
Industrial production of Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
化学反应分析
Types of Reactions
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of the chlorine ligand.
Substitution: The chlorine and methyl ligands can be substituted by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, Grignard reagents, and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organotitanium compounds with different functional groups.
科学研究应用
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate C-H bond activation makes it valuable in organic synthesis.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique properties are being explored for use in targeted drug delivery systems and as a component in diagnostic imaging agents.
Industry: It is used in the production of high-performance materials, including specialty polymers and advanced composites.
作用机制
The mechanism by which Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) exerts its effects involves the coordination of the titanium center to various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in a wide range of catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Bis(cyclopentadienyl)titanium(IV) dichloride: Similar in structure but lacks the methyl group.
Chlorodi(cyclopentadienyl)zirconium(IV): Similar structure with zirconium instead of titanium.
Methylcyclopentadienyl manganese tricarbonyl: Contains a cyclopentadienyl ligand but with manganese as the central metal.
Uniqueness
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) is unique due to its specific combination of ligands and the titanium center. This combination provides a balance of stability and reactivity, making it particularly effective in catalytic applications. Its ability to undergo a wide range of chemical transformations also sets it apart from similar compounds.
属性
CAS 编号 |
1278-83-7 |
|---|---|
分子式 |
C11H13ClTi |
分子量 |
228.54 g/mol |
IUPAC 名称 |
carbanide;chlorotitanium(3+);cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.CH3.ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;1H3;1H;/q3*-1;;+4/p-1 |
InChI 键 |
ATRSDJORNOLYAH-UHFFFAOYSA-M |
规范 SMILES |
[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Ti+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




